molecular formula C9H7FO4 B2560993 2-(Carboxymethyl)-6-fluorobenzoic acid CAS No. 583881-07-6

2-(Carboxymethyl)-6-fluorobenzoic acid

Cat. No.: B2560993
CAS No.: 583881-07-6
M. Wt: 198.149
InChI Key: BKOWHJPTKJKKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carboxymethyl)-6-fluorobenzoic acid is an organic compound that features a carboxymethyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable benzoic acid derivative followed by carboxymethylation. The reaction conditions typically require the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Carboxymethyl)-6-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Carboxymethyl)-6-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The carboxymethyl group can form hydrogen bonds with target molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carboxymethyl)-4-fluorobenzoic acid
  • 2-(Carboxymethyl)-5-fluorobenzoic acid
  • 2-(Carboxymethyl)-3-fluorobenzoic acid

Uniqueness

2-(Carboxymethyl)-6-fluorobenzoic acid is unique due to the specific position of the fluorine atom on the benzene ring, which can significantly influence its chemical properties and reactivity compared to other isomers .

Properties

IUPAC Name

2-(carboxymethyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c10-6-3-1-2-5(4-7(11)12)8(6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOWHJPTKJKKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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